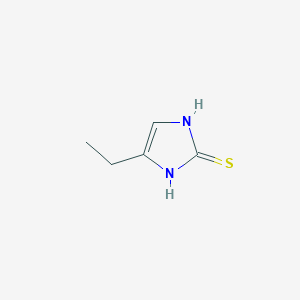

4-ethyl-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

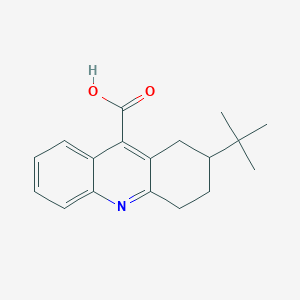

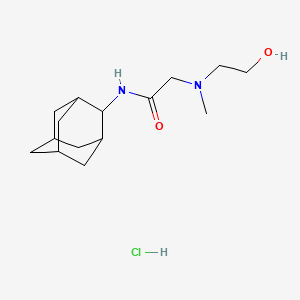

“4-ethyl-1H-imidazole-2-thiol” is a chemical compound that contains a total of 16 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, and 1 urea (-thio) derivative . It is a versatile intermediate used as a building block for active ingredients .

Synthesis Analysis

The synthesis of imidazoles, including “4-ethyl-1H-imidazole-2-thiol”, has been a topic of recent research . The procedure relies on the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol via a multistep reaction .Molecular Structure Analysis

The molecular structure of “4-ethyl-1H-imidazole-2-thiol” includes a five-membered ring with three carbon atoms and two nitrogen atoms . The structure also includes a thiol group, which is a sulfur analog of the hydroxyl group .Chemical Reactions Analysis

Imidazoles, including “4-ethyl-1H-imidazole-2-thiol”, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including those that form bonds during the formation of the imidazole .Scientific Research Applications

Corrosion Inhibition

A study by Ammal, Prajila, and Joseph (2018) in the Journal of Environmental Chemical Engineering explored the effectiveness of 1,3,4-oxadiazole derivatives, including compounds similar to 4-ethyl-1H-imidazole-2-thiol, as corrosion inhibitors for mild steel in sulfuric acid. These inhibitors exhibited protective layer formation on the steel surface, confirmed by SEM micrographs and electrochemical impedance spectroscopy (Ammal, Prajila, & Joseph, 2018).

Pharmaceutical Applications

Research in the Journal of Medicinal Chemistry by Hunt et al. (1996) identified that attaching a 4-imidazolyl group to certain peptides created potent farnesyltransferase inhibitors. These findings highlight the pharmaceutical potential of imidazole derivatives, closely related to 4-ethyl-1H-imidazole-2-thiol, in designing effective drugs (Hunt et al., 1996).

Chemical Synthesis and Modification

Amosova et al. (2018) in the Russian Journal of Organic Chemistry demonstrated novel synthetic approaches to heterocyclic systems using reactions of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazole-2-thiol. This study showcases the versatility of imidazole-2-thiol derivatives in synthesizing biologically active heterocyclic systems (Amosova et al., 2018).

Photopolymerization and Material Science

Andrzejewska et al. (2006) in Macromolecules investigated the role of heteroaromatic thiols, including imidazole derivatives, as co-initiators in free-radical photopolymerizations. Their study demonstrates the efficiency of these compounds in initiating polymerization processes, suggesting potential applications in material science and engineering (Andrzejewska et al., 2006).

Biochemistry and Metabolism

Kinuta et al. (1994) from The Biochemical Journal isolated a novel imidazole compound, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid, from human urine, elucidating a new aspect of histidine metabolism. This discovery underscores the biochemical relevance of imidazole derivatives in human physiology (Kinuta et al., 1994).

Mechanism of Action

Target of Action

Imidazole derivatives, such as 4-ethyl-1H-imidazole-2-thiol, are known for their broad range of biological and pharmacological activities . They are key components in the synthesis of biologically active molecules and have been used in the development of new drugs . The primary targets of imidazole derivatives are often enzymes or receptors involved in critical biological processes . .

Mode of Action

The mode of action of imidazole derivatives can vary depending on the specific compound and its targets . Generally, these compounds interact with their targets, leading to changes in the target’s function. This interaction can result in the inhibition or activation of the target, which can alter a biological process or pathway

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They can influence pathways related to inflammation, cancer, diabetes, and more

Result of Action

The result of a compound’s action at the molecular and cellular level can vary widely depending on its targets and mode of action . Imidazole derivatives can have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other effects

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .

properties

IUPAC Name |

4-ethyl-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYFMUNEXWSMSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-1H-imidazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)

![1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B2359165.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)